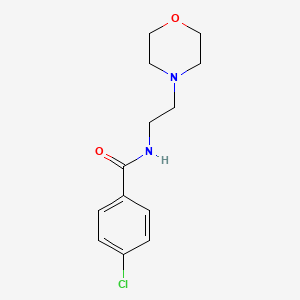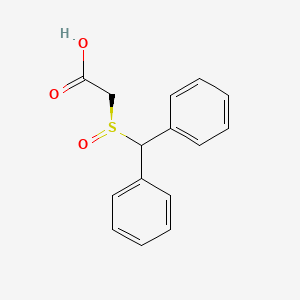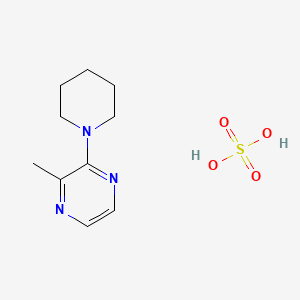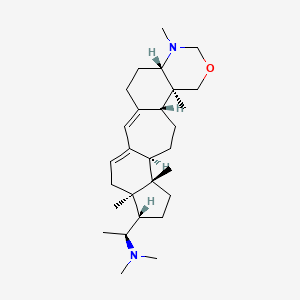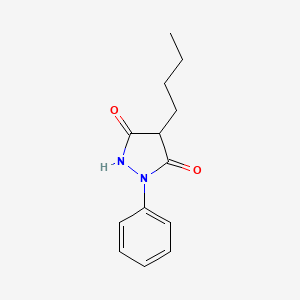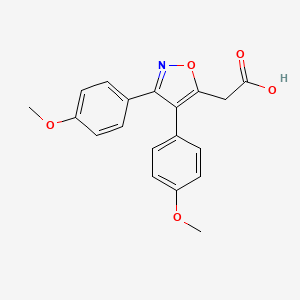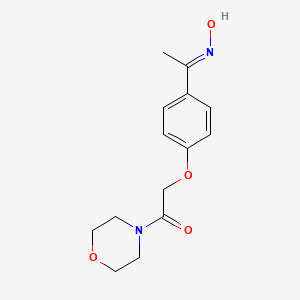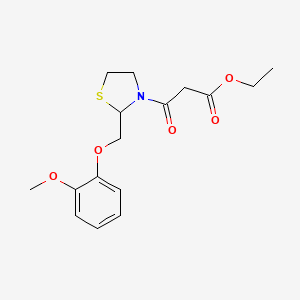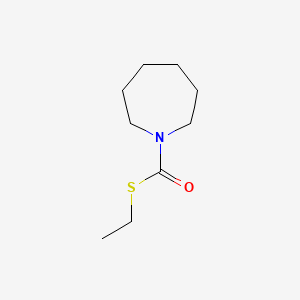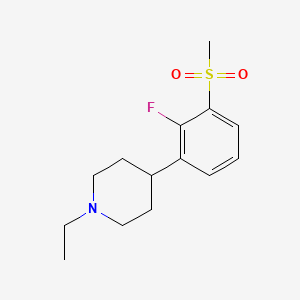
Ordopidine
Übersicht
Beschreibung
Ordopidine is a dopaminergic stabilizer that acts as a dopamine D2 receptor antagonist. It is known for its ability to inhibit psychostimulant-induced hyperactivity and stimulate behavior in hypoactive states. This compound has been studied for its unique state-dependent behavioral effects, which are not shared by other dopamine D2 receptor antagonists .
Vorbereitungsmethoden
Ordopidine can be synthesized through a series of chemical reactions involving the introduction of functional groups to a piperidine ring. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Introduction of Functional Groups: Functional groups such as the fluoro and methylsulfonyl groups are introduced to the piperidine ring through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Ordopidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Ordopidin kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfongruppe zurück in das Sulfid umwandeln.
Substitution: Die Fluorgruppe am aromatischen Ring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
Ordopidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um das dopaminerge System und seine Rolle im Verhalten und bei neuropsychiatrischen Erkrankungen zu untersuchen.
Pharmakologie: Ordopidin wird verwendet, um die Wirkungen von Dopamin-D2-Rezeptor-Antagonisten und ihre potenziellen therapeutischen Anwendungen zu untersuchen.
Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf das dopaminerge System abzielen.
Wirkmechanismus
Ordopidin übt seine Wirkung aus, indem es an Dopamin-D2-Rezeptoren bindet und diese antagonisiert. Dieser Antagonismus führt zu einer Erhöhung der Expression von aktivitätsreguliertem cytoskelettassoziiertem Protein im Frontallappen und Striatum. Die Erhöhung der Expression von aktivitätsreguliertem cytoskelettassoziiertem Protein wird als Ausdruck einer verbesserten N-Methyl-D-Aspartat-Rezeptor-vermittelten Signalübertragung im Frontallappen vermutet, die zu den zustandsabhängigen lokomotorischen Wirkungen von Ordopidin beiträgt .
Wirkmechanismus
Ordopidine exerts its effects by binding to and antagonizing dopamine D2 receptors. This antagonism leads to an increase in the expression of activity-regulated cytoskeleton-associated protein in the frontal cortex and striatum. The increase in activity-regulated cytoskeleton-associated protein expression is hypothesized to reflect enhanced N-methyl-D-aspartic acid receptor-mediated signaling in the frontal cortex, contributing to the state-dependent locomotor effects of this compound .
Vergleich Mit ähnlichen Verbindungen
Ordopidin ähnelt anderen dopaminergen Stabilisatoren wie Pridopidin. Beide Verbindungen wirken als Dopamin-D2-Rezeptor-Antagonisten und zeigen zustandsabhängige Verhaltenseffekte. Ordopidin ist in seiner spezifischen chemischen Struktur einzigartig, die eine Fluor- und eine Methylsulfonylgruppe am Piperidinring enthält. Dieser strukturelle Unterschied trägt zu seinem besonderen pharmakologischen Profil bei .
Ähnliche Verbindungen umfassen:
Pridopidin: Ein weiterer dopaminerger Stabilisator mit einem ähnlichen Wirkmechanismus.
Remoxiprid: Ein Dopamin-D2-Rezeptor-Antagonist, der zur Behandlung von Schizophrenie eingesetzt wird.
Haloperidol: Ein bekanntes Antipsychotikum, das ebenfalls als Dopamin-D2-Rezeptor-Antagonist wirkt.
Eigenschaften
| ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity. | |
CAS-Nummer |
871351-60-9 |
Molekularformel |
C14H20FNO2S |
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3 |
InChI-Schlüssel |
UKUPJASJNQDHPH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
Kanonische SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
Aussehen |
Solid powder |
| 871351-60-9 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ACR325; ACR-325; ACR 325; Ordopidine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
